1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may alter its structure and properties.
Reduction: Reduction reactions can also modify the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, changing its reactivity and interactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quinone derivatives, while reduction could yield hydroquinone derivatives.
Scientific Research Applications
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of perylenequinones.
Biology: The compound’s ability to inhibit DNA gyrase makes it a valuable tool in studying DNA supercoiling and its effects on cellular processes.
Industry: While not widely used in industry, its unique properties make it of interest for specialized applications in chemical research.
Mechanism of Action
The mechanism of action of 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione involves its interaction with DNA gyrase. The compound reduces the supercoiling activity of DNA gyrase, which is essential for DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Altertoxin II: Another mycotoxin produced by Alternaria alternata with similar properties and applications.
Perylenequinones: A class of compounds that includes 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione and other related molecules with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific inhibitory effects on DNA gyrase and its potential antiviral properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C20H16O6 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione |
InChI |
InChI=1S/C20H16O6/c21-11-4-1-8-9-2-5-13(23)18-14(24)7-15(25)20(26,19(9)18)10-3-6-12(22)17(11)16(8)10/h1-2,4-5,10,15,21,23,25-26H,3,6-7H2 |
InChI Key |
IBJQWUOEZZLWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC3=C2C1C4(C(CC(=O)C5=C(C=CC3=C54)O)O)O)O |
Origin of Product |
United States |
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